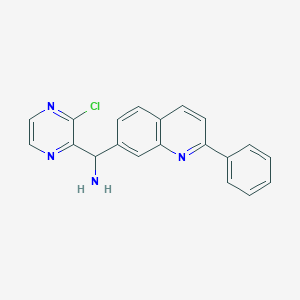
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
描述
3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine (CPQM) is an organic compound that has been the subject of numerous scientific studies due to its unique properties and potential applications. CPQM has been investigated for its ability to act as a catalyst in organic synthesis, its potential to be used as a fluorescent marker, its ability to act as a bioactive agent, and its potential for use in drug development.
科学研究应用
催化和合成:Şemistan Karabuğa 等人 (2015) 合成了 (4-Phenylquinazolin-2-yl)methanamine,并将其与钌配合物一起用于氢化反应,实现了极好的转化率和高周转频率 (Karabuğa, Bars, Karakaya, & Gümüş, 2015)。
药物化学和药物设计:
- 托马斯等人 (2010) 创造了具有 1,2,3-三唑部分的喹啉衍生物,显示出良好的抗菌和抗真菌活性 (Thomas, Adhikari, & Shetty, 2010)。
- 穆尔维希尔等人 (2008) 描述了喹啉基衍生的咪唑并 [1,5-a] 吡嗪 IGF-1R 抑制剂的合成,具有显着的生物活性 (Mulvihill 等,2008)。
光细胞毒性和成像:Uttara Basu 等人 (2014) 探索了苯并喹啉的铁(III)配合物用于细胞成像和红光光细胞毒性,显示出有希望的结果 (Basu 等,2014)。
抗菌和抗真菌活性:
- Desai 等人 (2007) 合成了具有潜在抗菌特性的新型喹唑啉 (Desai, Shihora, & Moradia, 2007)。
- 乐等人 (2018) 报道了衍生自 7-氯喹啉的具有显着抗菌活性的腙化合物,可对抗各种病原体 (Le, Pham, & Nguyen, 2018)。
合成和光谱研究:
- Reddy 等人 (2015) 合成了 5-硝基喹啉-8-醇的新型磷酰胺衍生物,并评估了它们的抗菌和抗氧化活性 (Reddy 等,2015)。
- Ramesha 等人 (2016) 开发了一种合成咪唑并 [1,5-a] 吡啶和 [1,2,4]-三唑并 [4,3-a] 吡啶的方法,突出了其效率和多功能性 (Ramesha 等,2016)。
磷光有机发光二极管 (PhOLED):宋等人 (2011) 合成了基于咔唑-苯并喹啉的铱配合物,用于 PhOLED,展示了有效的红色发射 (Song 等,2011)。
中风治疗:Marco-Contelles (2020) 综述了四甲基吡嗪亚硝酮和喹啉亚硝酮用于中风治疗,突出了它们有希望的治疗应用 (Marco-Contelles, 2020)。
作用机制
属性
IUPAC Name |
(3-chloropyrazin-2-yl)-(2-phenylquinolin-7-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4/c21-20-19(23-10-11-24-20)18(22)15-7-6-14-8-9-16(25-17(14)12-15)13-4-2-1-3-5-13/h1-12,18H,22H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBJXQJIAVQARJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(C4=NC=CN=C4Cl)N)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B3038506.png)
![2-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)malononitrile](/img/structure/B3038507.png)
![1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038509.png)

![5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B3038512.png)
![1-[3-[2-(2,5-Dimethylpyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3038513.png)
![6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone](/img/structure/B3038516.png)
![5-[[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3038518.png)
![5,6-dimethoxy-3-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydro-1H-inden-1-yl N-(4-methylphenyl)carbamate](/img/structure/B3038519.png)
![2-[(E)-2-anilinoethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3038522.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one](/img/structure/B3038523.png)

![6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B3038527.png)
![3-(2,4-Dichlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B3038528.png)